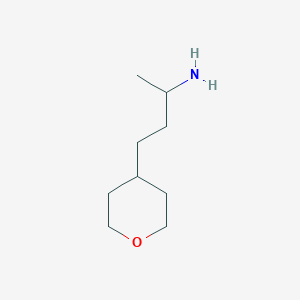
(2-Methylbuta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbuta-1,3-dien-1-yl)benzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is a derivative of butadiene, where a phenyl group is attached to the second carbon of the butadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylbuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with butadiene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently. Another method involves the dehydrogenation of 2-phenylbutane using a suitable dehydrogenation catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-phenylbutane. This process involves passing 2-phenylbutane over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of this compound along with hydrogen gas as a byproduct.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form 2-phenylbutane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions typically require reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 2-Phenylbutane.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(2-Methylbuta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the phenyl group stabilizes the intermediate carbocation, facilitating the reaction. In oxidation and reduction reactions, the double bonds in the butadiene chain are the primary sites of chemical transformation.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Styrene: A vinyl benzene derivative used in the production of polystyrene and other polymers.
Isoprene: A diene used in the production of synthetic rubber and other polymers.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)benzene is unique due to the presence of both a phenyl group and a conjugated diene system. This combination imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C11H12 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(1E)-2-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-3-10(2)9-11-7-5-4-6-8-11/h3-9H,1H2,2H3/b10-9+ |
InChI Key |
XBVFCDZVFLRRSH-MDZDMXLPSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)

amine](/img/structure/B13594379.png)



![6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid](/img/structure/B13594406.png)



![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)



